molecular formula C7H15NO2S B13179831 2-(Aminomethyl)-2-ethyl-1lambda6-thiolane-1,1-dione

2-(Aminomethyl)-2-ethyl-1lambda6-thiolane-1,1-dione

Cat. No.: B13179831
M. Wt: 177.27 g/mol
InChI Key: YRJLPSBZEDEHLG-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-ethyl-1lambda6-thiolane-1,1-dione is an organic compound with a unique structure that includes a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-ethyl-1lambda6-thiolane-1,1-dione typically involves the reaction of ethylamine with a thiolane derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-ethyl-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiolane ring .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2-ethyl-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to modulate specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-(Aminomethyl)-2-ethyl-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

(2-ethyl-1,1-dioxothiolan-2-yl)methanamine

InChI

InChI=1S/C7H15NO2S/c1-2-7(6-8)4-3-5-11(7,9)10/h2-6,8H2,1H3

InChI Key

YRJLPSBZEDEHLG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCS1(=O)=O)CN

Origin of Product

United States

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